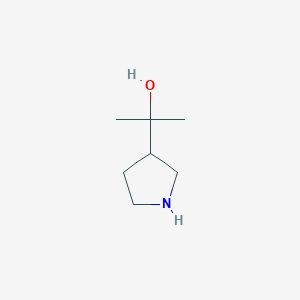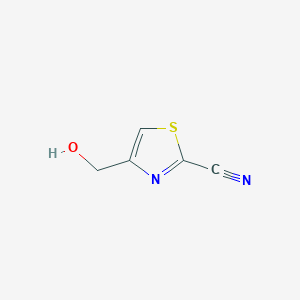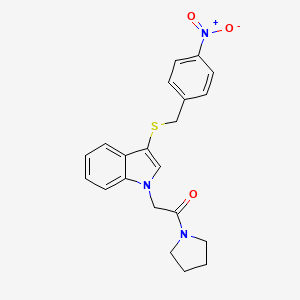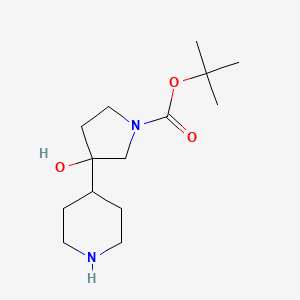
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of the target enzymes by binding to their active sites. The sulfonamide group of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide forms a reversible covalent bond with the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide inhibits the activity of urease by binding to the nickel ion present in its active site.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been found to have anti-inflammatory properties and has been used to treat inflammatory bowel disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is its potent inhibitory activity against several enzymes, making it a useful tool for investigating the role of sulfonamide compounds in various biological processes. However, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of new analogs of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide with improved properties, such as increased solubility and lower toxicity. Another area of research is the investigation of the role of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-(4-chlorophenoxy) acetamide with 6-amino-1,3-benzothiazole-2-sulfonamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide as the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been extensively used in scientific research as a tool to investigate the biochemical and physiological effects of sulfonamide compounds. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and metalloproteinases. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been used to study the role of sulfonamide compounds in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURIYUOQNREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)

![3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2788876.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2788878.png)
![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine](/img/structure/B2788882.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)





